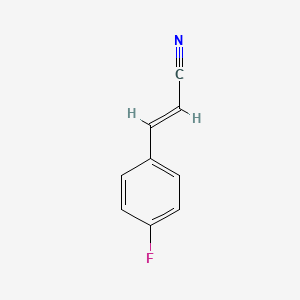

4-Fluorocinnamonitrile

Description

Significance of Cinnamoyl Nitriles as Synthetic Intermediates in Advanced Organic Synthesis

Cinnamoyl nitriles, also known as cinnamonitriles, are a class of organic compounds characterized by a phenyl group attached to a propenenitrile backbone. They are recognized as versatile intermediates in organic synthesis, primarily due to the chemical reactivity of the nitrile group and the conjugated alkene system. scimplify.comorganic-chemistry.org The nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various nitrogen-containing heterocycles. The carbon-carbon double bond allows for a range of addition and cycloaddition reactions.

The synthesis of cinnamonitriles can be achieved through various methods, including the transformation of alkene-tethered oxime ethers derived from cinnamyl aldehyde derivatives. organic-chemistry.org Chemoenzymatic strategies have also been developed, for instance, using galactose oxidase to convert cinnamyl alcohols directly into cinnamonitrile (B126248), highlighting a move towards milder and more sustainable synthetic processes. researchgate.net

In synthetic chemistry, cinnamoyl derivatives are employed as precursors for more complex molecular architectures. For example, 3-cinnamoyl coumarin (B35378) derivatives have been shown to react with activated nitriles to produce a variety of heterocyclic compounds, demonstrating the utility of the cinnamoyl scaffold in building diverse chemical libraries. researchgate.net The reactivity of the nitrile group in concert with the alkene makes cinnamoyl nitriles valuable starting materials for creating molecules with potential applications in pharmaceuticals and materials science. lookchem.comrsc.org

Role of Fluorinated Organic Molecules in Modern Chemical Biology and Drug Discovery

The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry and drug discovery. nih.gov Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the profound impact of this small atom. nih.govacs.org The first fluorinated pharmaceutical, fludrocortisone, was introduced in 1954, and since then, the use of fluorine in drug design has expanded dramatically. acs.org

The unique properties of the fluorine atom are responsible for its strategic importance. Its high electronegativity can significantly alter the electronic properties of a molecule, modulating the pKa of nearby functional groups, which can in turn influence a drug's bioavailability. nih.govmdpi.com Furthermore, replacing a hydrogen atom with a fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug. mdpi.com

Fluorination also impacts a molecule's physical properties, such as lipophilicity. While a single fluorine atom can increase lipophilicity, which may enhance absorption and cell membrane permeability, the effect can be tuned by the degree and position of fluorination. nih.gov These modifications can lead to improved potency, better pharmacokinetic profiles (absorption, distribution, metabolism, and excretion), and enhanced binding affinity to target proteins. nih.govmdpi.com The strategic placement of fluorine is therefore a powerful tool for optimizing lead compounds into viable drug candidates. tandfonline.com

| Property Modified by Fluorination | General Effect on Drug Candidate | Scientific Rationale |

| Metabolic Stability | Increased | The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes (e.g., Cytochrome P450). This blocks common sites of oxidative metabolism. mdpi.com |

| Binding Affinity | Enhanced | Fluorine can participate in favorable intermolecular interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, improving binding selectivity and potency. |

| Lipophilicity | Modulated | Strategic fluorination can increase lipophilicity, which may improve membrane permeability and absorption. The effect is tunable based on the molecular context. nih.gov |

| Acidity/Basicity (pKa) | Altered | Due to its strong electron-withdrawing nature, fluorine can lower the pKa of nearby acidic protons or basic amines, affecting the ionization state of the drug at physiological pH and thus its solubility and transport properties. nih.govmdpi.com |

Overview of Academic Research Trajectories for 4-Fluorocinnamonitrile and its Congeners

This compound serves primarily as a chemical intermediate for the synthesis of more complex molecules, particularly in the pursuit of new pharmacologically active agents. lookchem.comgoogle.com Its molecular formula is C₉H₆FN, and it is typically a solid at room temperature. alfa-chemistry.com

One documented synthetic route to this compound starts from 4-fluorobenzaldehyde (B137897), which is reacted with acetonitrile (B52724) in the presence of a base like potassium hydroxide (B78521). google.com Another patented method involves the reaction of an equimolar amount of 4-fluorotetraphenyltin with other reagents to yield this compound. google.com

Research has utilized this compound as a key building block. For example, it is an intermediate in the synthesis of arylpiperidine carbinol derivatives, which are themselves precursors to pharmacologically important compounds. google.com The synthesis involves the reaction of this compound to form a more complex malonate intermediate. google.com

Furthermore, research into novel heterocyclic compounds has employed congeners of this compound. In one study, α-cyano-p-fluorocinnamonitrile was reacted with 8-hydroxyquinoline (B1678124) derivatives. researchgate.netresearchgate.net This work highlights how the activated nature of the double bond and the nitrile group in such cinnamonitrile derivatives facilitates their use in constructing complex polycyclic systems, such as pyrano[3,2-h]quinolines, which are investigated for their potential biological activities. researchgate.netresearchgate.net These research trajectories underscore the role of this compound and related compounds as foundational scaffolds for creating diverse molecular libraries aimed at discovering new therapeutic agents.

| Precursor/Intermediate | Reagents/Conditions | Product/Derivative Class | Area of Research |

| 4-Fluorobenzaldehyde | Acetonitrile, Potassium Hydroxide | This compound | Synthesis of Intermediates google.com |

| 4-Fluorotetraphenyltin | Proprietary Heck-type reaction conditions | This compound | Synthesis of Cinnamate Derivatives google.com |

| This compound | Diethyl malonate, Sodium ethoxide | Diethyl-[1-cyanomethyl-1-(4'-fluorophenyl)methyl]-malonate | Intermediates for Arylpiperidine Carbinols google.com |

| α-Cyano-p-fluorocinnamonitrile | 8-Hydroxyquinoline | 2-[4-(piperidin-1-yl)benzylidene]malononitrile | Synthesis of Heterocyclic Compounds researchgate.netresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWTVBZOOBKCKI-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24654-48-6 | |

| Record name | 24654-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fluorocinnamonitrile and Its Stereoisomers

Catalytic Approaches to 4-Fluorocinnamonitrile Synthesis

Catalytic methods offer elegant and efficient pathways to this compound, often with high atom economy and functional group tolerance. Palladium and copper-based catalytic systems have been prominently explored for the construction of the cinnamonitrile (B126248) scaffold.

Palladium-Catalyzed Ammoxidation of Allylarenes for C≡N Triple Bond Formation

Ammoxidation is a powerful industrial process for the synthesis of nitriles from hydrocarbons, involving the reaction of a hydrocarbon with ammonia (B1221849) and oxygen in the presence of a catalyst. While typically used for the conversion of alkylaromatics (e.g., toluene (B28343) to benzonitrile), the principles of ammoxidation can be extended to allylarenes for the synthesis of α,β-unsaturated nitriles.

The proposed palladium-catalyzed ammoxidation of 4-fluoroallylbenzene to this compound would proceed through a series of catalytic steps. Initially, the palladium catalyst would activate the allylic C-H bond of 4-fluoroallylbenzene. Subsequent interaction with ammonia and an oxidant would lead to the formation of the nitrile functionality. The catalyst plays a crucial role in facilitating the oxidation of the hydrocarbon and the incorporation of nitrogen from ammonia.

| Parameter | Description |

| Substrate | 4-Fluoroallylbenzene |

| Reagents | Ammonia, Oxygen (or air) |

| Catalyst | Palladium-based catalyst (e.g., Pd on a support) |

| Product | This compound |

This method is theoretically advantageous due to the direct conversion of a hydrocarbon to a nitrile, which is an atom-economical process. However, challenges such as catalyst stability, selectivity, and the prevention of side reactions like oxidation of the double bond need to be carefully managed.

Copper-Promoted Cyanation Strategies for β-Bromo-β-Fluorostyrene Precursors

A highly effective method for the synthesis of α-fluoro-α,β-unsaturated nitriles involves the copper-promoted cyanation of gem-bromofluoroalkenes. This strategy has been successfully applied to the synthesis of a variety of functionalized monofluoroalkenes. dntb.gov.ua The reaction proceeds via a stereoselective substitution of the bromine atom with a cyanide group, offering a route to specific stereoisomers of this compound derivatives.

The reaction typically employs a copper(I) salt, such as (CH₃CN)₄Cu⁺ BF₄⁻, to promote the cyanation of (E)- or (Z)-β-bromo-β-fluorostyrenes with a cyanide source like potassium cyanide. dntb.gov.ua This method demonstrates good functional group tolerance and provides high yields of the desired α-fluoroacrylonitriles. The stereochemistry of the starting gem-bromofluoroalkene is often retained in the product.

Table 2.1.2: Copper-Promoted Cyanation of a β-Bromo-β-Fluorostyrene Derivative

| Starting Material | Reagents | Catalyst | Product | Yield |

| (E/Z)-1-(bromo(fluoro)vinyl)-4-fluorobenzene | KCN | (CH₃CN)₄Cu⁺ BF₄⁻ | (E/Z)-2-fluoro-3-(4-fluorophenyl)acrylonitrile | High |

This copper-catalyzed approach provides a valuable tool for accessing fluorinated cinnamonitrile derivatives with control over the stereochemistry of the double bond.

Palladium Acetate-Sulfoxide Ligand Systems for Arylation Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are powerful tools for the formation of carbon-carbon bonds. The synthesis of this compound can be envisioned through the Heck reaction of 4-fluoro-iodobenzene with acrylonitrile (B1666552), catalyzed by a palladium complex. Palladium acetate (B1210297) (Pd(OAc)₂) is a commonly used palladium source for these reactions.

The choice of ligand is critical in tuning the reactivity and selectivity of the palladium catalyst. Sulfoxide (B87167) ligands, such as dimethyl sulfoxide (DMSO), can coordinate to the palladium center and influence the catalytic cycle. In the context of a Heck reaction, a palladium acetate-sulfoxide system could facilitate the oxidative addition of the aryl halide to the Pd(0) species, followed by migratory insertion of acrylonitrile and subsequent β-hydride elimination to afford the desired this compound.

Table 2.1.3: Hypothetical Heck Reaction for this compound Synthesis

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Product |

| 4-Fluoroiodobenzene | Acrylonitrile | Pd(OAc)₂, Sulfoxide Ligand | e.g., Et₃N | e.g., DMF | This compound |

The use of a sulfoxide ligand can enhance the stability and activity of the palladium catalyst, potentially leading to higher yields and better selectivity for the desired product.

Classical and Modified Olefination Reactions

Classical olefination reactions, particularly those involving phosphorus ylides and phosphonate (B1237965) carbanions, are cornerstone methods for the construction of carbon-carbon double bonds and have been extensively utilized in the synthesis of cinnamonitriles.

Horner-Emmons Reaction Pathways Utilizing Diethyl Cyanomethylphosphonate

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used olefination reaction that employs a phosphonate-stabilized carbanion to react with an aldehyde or ketone, typically yielding an (E)-alkene with high stereoselectivity. wikipedia.orgalfa-chemistry.com For the synthesis of this compound, this reaction involves the condensation of 4-fluorobenzaldehyde (B137897) with the carbanion generated from diethyl cyanomethylphosphonate.

The reaction is initiated by the deprotonation of diethyl cyanomethylphosphonate using a suitable base, such as sodium hydride (NaH), to form a nucleophilic carbanion. organic-chemistry.org This carbanion then attacks the carbonyl carbon of 4-fluorobenzaldehyde, leading to a betaine (B1666868) intermediate which subsequently eliminates diethyl phosphate (B84403) to form the carbon-carbon double bond. The thermodynamic stability of the (E)-isomer generally drives the reaction towards its formation. wikipedia.org

Table 2.2.1: Horner-Wadsworth-Emmons Synthesis of this compound

| Aldehyde | Phosphonate Reagent | Base | Solvent | Product (Major Isomer) |

| 4-Fluorobenzaldehyde | Diethyl cyanomethylphosphonate | NaH | THF or DME | (E)-4-Fluorocinnamonitrile |

The HWE reaction is a reliable and high-yielding method for the synthesis of (E)-4-fluorocinnamonitrile. The water-soluble nature of the phosphate byproduct simplifies the purification of the final product. alfa-chemistry.comorganic-chemistry.org

Wittig Reaction Applications for Stereoselective Alkenyl Nitrile Formation

The Wittig reaction is another fundamental olefination method that utilizes a phosphorus ylide (a Wittig reagent) to convert a carbonyl compound into an alkene. masterorganicchemistry.com The synthesis of this compound via the Wittig reaction would involve the reaction of 4-fluorobenzaldehyde with cyanomethylenetriphenylphosphorane. This ylide is generated by treating cyanomethyltriphenylphosphonium chloride with a strong base.

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides, such as cyanomethylenetriphenylphosphorane (where the negative charge is stabilized by the electron-withdrawing nitrile group), generally lead to the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.org This is because the intermediates in the reaction pathway have sufficient lifetime to equilibrate to the more stable anti-conformation, which then leads to the (E)-product.

Table 2.2.2: Wittig Reaction for the Synthesis of this compound

| Aldehyde | Wittig Reagent Precursor | Base | Product (Major Isomer) |

| 4-Fluorobenzaldehyde | Cyanomethyltriphenylphosphonium chloride | n-BuLi, NaH, or NaOMe | (E)-4-Fluorocinnamonitrile |

The Wittig reaction provides a versatile route to this compound, with the stereoselectivity being largely dictated by the stability of the ylide employed. masterorganicchemistry.comorganic-chemistry.org

Base-Mediated Condensation Reactions from 4-Fluorobenzaldehyde Derivatives

A primary and effective method for synthesizing this compound is through base-mediated condensation reactions, particularly the Knoevenagel condensation. sigmaaldrich.combhu.ac.in This reaction involves the nucleophilic addition of a compound with an active methylene (B1212753) group, such as malononitrile (B47326) or cyanoacetic acid derivatives, to the carbonyl group of 4-fluorobenzaldehyde, facilitated by a basic catalyst. sigmaaldrich.comresearchgate.net

The mechanism begins with the deprotonation of the active methylene compound by a base, creating a highly nucleophilic carbanion. alfa-chemistry.com This carbanion then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting intermediate typically undergoes spontaneous dehydration to yield the α,β-unsaturated product, this compound. sigmaaldrich.com A variety of bases can be employed, ranging from primary and secondary amines like piperidine (B6355638) to inorganic bases, each influencing the reaction rate and yield. bhu.ac.inalfa-chemistry.com

For instance, a three-component reaction between β-ketonitriles, 4-fluorobenzaldehyde, and cyclic secondary amines in boiling acetonitrile (B52724) has been shown to efficiently produce α-arylidenenitriles. mdpi.com This process highlights the Knoevenagel condensation as the initial step, followed by a subsequent nucleophilic aromatic substitution, underscoring the reactivity of the system. mdpi.com

Regioselective and Stereoselective Synthetic Pathways

Controlling the geometry of the double bond in this compound is of significant importance, leading to the development of highly specialized synthetic pathways that can favor the formation of either the E (trans) or Z (cis) isomer.

The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are cornerstone methodologies for the stereocontrolled synthesis of alkenes, including this compound. wikipedia.orgresearchgate.net These reactions involve the olefination of an aldehyde (4-fluorobenzaldehyde) with a phosphorus-stabilized carbanion. researchgate.netmasterorganicchemistry.com

The stereochemical outcome of these reactions is highly dependent on the structure of the phosphorus reagent and the reaction conditions. researchgate.netnih.gov

E-selectivity : The standard HWE reaction, typically employing triethyl phosphonoacetate, is known to favor the formation of the thermodynamically more stable E-alkene. nih.gov This is due to the equilibration of intermediates that leads to the preferred anti-conformation. semanticscholar.org

Z-selectivity : Achieving high Z-selectivity is often more challenging. nih.gov The Still-Gennari modification of the HWE reaction is a powerful tool for this purpose. semanticscholar.orgbohrium.com This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and an additive like 18-crown-6 (B118740) at low temperatures. bohrium.comtcichemicals.com These conditions promote kinetic control, favoring the formation of the Z-isomer, with reported Z:E ratios as high as 98:2 for various aldehydes. doaj.orgnih.gov

The choice of base, solvent, and temperature are critical variables that can be fine-tuned to influence the E/Z ratio. researchgate.netbohrium.com For example, using modified Still-Gennari-type reagents, olefination of aromatic aldehydes can result in excellent yields and high Z-selectivity. semanticscholar.org

| Method | Phosphorus Reagent | Base/Additive | Typical Outcome | Reference |

|---|---|---|---|---|

| Standard HWE | Dialkyl phosphonoacetates | NaH, KHMDS | Predominantly E-isomer | nih.gov |

| Still-Gennari Modification | Bis(2,2,2-trifluoroethyl) phosphonoacetates | KHMDS / 18-crown-6 | Predominantly Z-isomer | semanticscholar.orgbohrium.com |

| Modified Still-Gennari | Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates | NaH, KHMDS | High Z-selectivity (up to 98:2) | doaj.orgnih.gov |

While the synthesis of this compound itself does not typically involve the creation of a stereocenter on the main chain, the principles of asymmetric synthesis are vital for producing related, enantiomerically pure derivatives. Organocatalysis has emerged as a powerful strategy for these transformations, avoiding the use of metal catalysts. snnu.edu.cnchimia.ch

Chiral organocatalysts, such as proline and its derivatives or cinchona alkaloids, can facilitate the enantioselective synthesis of molecules containing nitrile groups. chimia.chnih.gov These catalysts create a specific chiral environment around the reactants, directing the formation of one enantiomer over the other. the-innovation.org For instance, the asymmetric synthesis of fluorinated compounds can be achieved with high enantioselectivity using enzymatic approaches or chiral catalysts that control the facial selectivity of an electrophilic fluorination or the addition of a fluorine-containing moiety. nih.govthe-innovation.org

In the context of cinnamonitrile-related structures, chiral phase-transfer catalysts have been successfully employed in the asymmetric synthesis of acyclic nitriles containing quaternary stereocenters. researchgate.net Similarly, chiral phosphoric acids have been used in the enantioselective synthesis of axially chiral N,N'-bisindoles, demonstrating the versatility of organocatalysis in creating complex chiral architectures. nih.gov These methodologies could conceptually be adapted to synthesize chiral derivatives of this compound where a stereocenter is introduced elsewhere in the molecule.

Green Chemistry Approaches and Sustainable Synthetic Strategies for this compound

In line with the principles of green chemistry, modern synthetic efforts aim to develop more environmentally benign and sustainable methods for producing chemicals like this compound. ijfmr.com Key strategies include the use of safer solvents, solvent-free conditions, and energy-efficient techniques like microwave irradiation. cem.comeurekalert.org

Solvent-free synthesis is a particularly attractive approach, as it reduces waste and simplifies purification procedures. cem.comorganic-chemistry.org Knoevenagel condensations have been successfully carried out under solvent-free conditions, sometimes facilitated by microwave irradiation or sonication, leading to excellent yields in significantly shorter reaction times. bhu.ac.inmdpi.comresearchgate.net Microwave-assisted synthesis, in particular, can dramatically accelerate reaction rates for various organic transformations, including the synthesis of heterocyclic compounds and olefination reactions. nih.govmdpi.comnih.gov

| Strategy | Methodology | Advantages | Reference |

|---|---|---|---|

| Solvent-Free Synthesis | Neat reaction of aldehydes with active methylene compounds. | Reduced waste, easier purification, high efficiency. | organic-chemistry.orgresearchgate.net |

| Microwave-Assisted Synthesis | Irradiation of reactants, often solvent-free or with minimal solvent. | Drastically reduced reaction times, increased yields. | mdpi.comnih.govajgreenchem.com |

| Use of Recyclable Catalysts | Employing heterogeneous catalysts like magnetic nanoparticles or biocatalysts (enzymes). | Easy catalyst recovery and reuse, milder reaction conditions. | ajgreenchem.comrsc.org |

Chemical Reactivity and Derivatization Strategies Involving 4 Fluorocinnamonitrile

Nucleophilic Reaction Pathways

The electron-withdrawing nature of both the nitrile and the vinyl groups significantly influences the reactivity of the entire molecule, creating electrophilic centers at the aromatic carbon bearing the fluorine, the nitrile carbon, and the β-carbon of the alkene.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Aromatic Ring

Aromatic rings are typically nucleophilic; however, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic attack. wikipedia.org This process, known as Nucleophilic Aromatic Substitution (SNAr), is a key reaction pathway for 4-Fluorocinnamonitrile. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, a nucleophile attacks the carbon atom bonded to the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov This intermediate is stabilized by resonance, particularly by the electron-withdrawing cinnamonitrile (B126248) substituent at the para-position. libretexts.org In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored. nih.gov

For SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile. masterorganicchemistry.com Consequently, the reactivity of aryl halides follows the order F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. wikipedia.orgmasterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and activates the ring toward nucleophilic attack, making fluoroarenes like this compound highly effective substrates for this transformation. libretexts.orgmasterorganicchemistry.com A wide variety of nucleophiles can be employed to displace the fluoride, leading to a diverse array of substituted cinnamonitrile derivatives.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) |  | 4-Methoxycinnamonitrile |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) |  | 4-(Phenylthio)cinnamonitrile |

| Amine (R₂NH) | Piperidine (B6355638) |  | 4-(Piperidin-1-yl)cinnamonitrile |

| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) |  | 4-Azidocinnamonitrile |

Reactions Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is highly polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgopenstax.org This reactivity allows for the conversion of the nitrile group into other important functional groups.

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate, which is then further hydrolyzed to a carboxylic acid. libretexts.orgopenstax.org Base-catalyzed hydrolysis involves the nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon, while acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like Lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the resulting imine intermediate. libretexts.org Subsequent workup with water yields the primary amine. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) readily add to the nitrile carbon to form an intermediate imine anion, which upon aqueous hydrolysis yields a ketone. libretexts.org This reaction provides a powerful method for carbon-carbon bond formation.

| Reaction | Reagents | Intermediate | Final Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, Δ | 4-Fluorocinnamide | 4-Fluorocinnamic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Imine anion | 3-(4-Fluorophenyl)propan-1-amine |

| Grignard Reaction | 1. CH₃MgBr 2. H₃O⁺ | Imine anion | 1-(4-Fluorophenyl)but-2-en-1-one |

Cycloaddition and Condensation Reactions

The conjugated system of this compound, which acts as a Michael acceptor, along with its reactive nitrile group, makes it a key component in various cycloaddition and condensation reactions for the synthesis of complex heterocyclic structures.

Multi-Component Reactions for the Synthesis of 4H-Chromene Derivatives

4H-Chromenes are an important class of heterocyclic compounds with a wide range of biological activities. sharif.eduarabjchem.org Their synthesis is often achieved through one-pot, multi-component reactions (MCRs). A common strategy involves the reaction of an aldehyde, malononitrile (B47326), and an active methylene (B1212753) compound such as a phenol (B47542) or a 1,3-dicarbonyl compound. arabjchem.orgsharif.edunih.gov

While this compound itself can be considered a pre-formed Knoevenagel condensation product, its activated double bond allows it to participate as a Michael acceptor in reactions leading to chromene derivatives. For example, the reaction of a phenol (like resorcinol) with this compound under basic conditions can proceed via a Michael addition of the phenoxide ion to the alkene, followed by an intramolecular cyclization (Thorpe-Ziegler reaction) involving the nitrile group to form the 2-amino-4H-chromene core. These reactions often proceed through a domino Knoevenagel-Michael-cyclization sequence. sharif.edusharif.edu

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

| Aromatic Aldehyde | Malononitrile | Resorcinol | Na₂CO₃ | 2-Amino-3-cyano-7-hydroxy-4H-chromene sharif.edu |

| Aromatic Aldehyde | Malononitrile | Dimedone | Nano ZnO | 2-Amino-7,7-dimethyl-5-oxo-4-aryl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile arabjchem.org |

| Aromatic Aldehyde | Malononitrile | 4-Hydroxycoumarin | MNPs@Cu | 2-Amino-3-cyano-pyrano[3,2-c]chromen-5(4H)-one nih.gov |

Formation of Fused Heterocyclic Ring Systems (e.g., Pyranoquinolines, Benzochromenes)

The same reactivity principles that govern the synthesis of 4H-chromenes can be extended to create more complex, fused heterocyclic systems. By carefully selecting the starting materials, the cinnamonitrile framework can be incorporated into polycyclic structures like pyranoquinolines and benzochromenes.

Pyranoquinolines: These structures can be synthesized via multi-component reactions, for instance, by reacting derivatives of aryl glyoxal, ethyl cyanoacetate, and 4-hydroxyquinolin-2(1H)-one. nih.gov The reaction involves an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization, forming the pyran ring fused to the quinoline (B57606) core.

Benzochromenes: Similarly, benzo-fused chromenes can be prepared. A notable example is the three-component reaction between 2-hydroxy-1,4-naphthoquinone, malononitrile, and a fluorinated aromatic aldehyde, which yields novel 2-amino-4H-benzo[g]chromene-5,10-dione derivatives. vjs.ac.vn This synthesis also follows a sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization mechanism. vjs.ac.vn

These synthetic strategies highlight the utility of the activated alkene and nitrile functionalities inherent in the cinnamonitrile scaffold for constructing diverse and complex heterocyclic molecules.

Electrophilic and Radical Transformations of this compound

While the chemistry of this compound is dominated by nucleophilic reactions, electrophilic and radical pathways are also possible, though generally less favored.

Electrophilic Transformations: The aromatic ring of this compound is significantly deactivated by the potent electron-withdrawing effect of the para-cinnamonitrile substituent. This deactivation makes the ring highly resistant to classical electrophilic aromatic substitution (SEAr) reactions, such as nitration or Friedel-Crafts alkylation. Furthermore, the carbon-carbon double bond is part of a Michael system, rendering it electron-poor and thus unreactive toward attack by electrophiles.

Radical Transformations: Free radical reactions typically proceed through a three-phase chain mechanism: initiation, propagation, and termination. lumenlearning.comlibretexts.org

Initiation: This step involves the formation of a radical species, often through the homolytic cleavage of a weak bond using heat or UV light. libretexts.org

Propagation: A radical reacts with a stable molecule to generate a new radical, continuing the chain. lumenlearning.com

Termination: Two radicals combine to form a stable, non-radical product, which terminates the chain. libretexts.org

For this compound, the most probable radical transformation is the radical addition across the C=C double bond. In a typical propagation sequence, a radical (R•) would add to the double bond. This addition preferentially occurs at the α-carbon to generate a more stable, resonance-delocalized benzylic-type radical on the β-carbon. This new radical can then abstract a hydrogen atom from another molecule (e.g., H-Br) to complete the addition and generate a new radical to continue the chain. A potential competing pathway is radical polymerization. masterorganicchemistry.com

Advanced Spectroscopic and Crystallographic Methodologies for Characterizing 4 Fluorocinnamonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-Fluorocinnamonitrile. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular connectivity and environment can be assembled.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and vinylic protons. The 4-fluorophenyl group typically presents a complex second-order splitting pattern known as an AA'BB' system, which often appears as two sets of multiplets. The vinylic protons, being in a trans configuration, are expected to appear as two distinct doublets with a large coupling constant, characteristic of their geometric arrangement.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference like tetramethylsilane (B1202638) (TMS). The electron-withdrawing nature of the fluorine atom and the nitrile group influences the electronic environment and thus the chemical shifts of the nearby protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-α (vinylic) | 5.8 - 6.2 | Doublet (d) | Jαβ = ~16.7 (trans) |

| H-β (vinylic) | 7.2 - 7.5 | Doublet (d) | Jβα = ~16.7 (trans) |

| H-2, H-6 (aromatic) | 7.5 - 7.8 | Multiplet (m) | |

| H-3, H-5 (aromatic) | 7.0 - 7.3 | Multiplet (m) |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds and established NMR principles.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each chemically non-equivalent carbon atom gives rise to a distinct signal. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms and functional groups. A key feature in the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling, which results in the splitting of signals for the carbons in the fluorophenyl ring. The carbon directly bonded to the fluorine (C-4) will show a large one-bond coupling constant (¹JCF), while other carbons in the ring will exhibit smaller two-, three-, and four-bond couplings (nJ*CF).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C≡N (nitrile) | 117 - 120 | |

| C-α (vinylic) | 95 - 100 | |

| C-β (vinylic) | 148 - 152 | |

| C-1 (aromatic, ipso) | 128 - 132 | Small JCF |

| C-2, C-6 (aromatic) | 130 - 133 | JCF ≈ 8-10 |

| C-3, C-5 (aromatic) | 116 - 119 | JCF ≈ 21-23 |

| C-4 (aromatic, C-F) | 162 - 166 | ¹JCF ≈ 250-260 |

Note: The data in this table are predicted values based on the analysis of structurally similar compounds like 4-Fluorobenzonitrile and established NMR principles. chemicalbook.comspectrabase.com

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is readily detected. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine environment. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom on the aromatic ring. The chemical shifts in ¹⁹F NMR are typically referenced to CFCl₃. For fluorinated aromatic compounds, these shifts often appear in a characteristic range. ucsb.educolorado.edualfa-chemistry.com

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) vs. CFCl₃ |

| Ar-F | -105 to -115 |

Note: The data in this table are predicted values based on typical chemical shift ranges for fluoroaromatic compounds. nih.gov

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning the signals and confirming the molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, a cross-peak would be expected between the vinylic protons H-α and H-β, confirming their three-bond coupling. Additionally, correlations between adjacent aromatic protons (e.g., between the H-2/H-6 and H-3/H-5 systems) would be observed, helping to delineate the aromatic spin system. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. pressbooks.pubwikipedia.orgnanalysis.com An HSQC spectrum of this compound would show cross-peaks connecting H-α to C-α, H-β to C-β, H-2/H-6 to C-2/C-6, and H-3/H-5 to C-3/C-5. This is a powerful tool for assigning the carbon signals based on the more easily assigned proton spectrum.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. chemicalbook.com

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups: the nitrile (C≡N), the alkene (C=C), the aromatic ring, and the carbon-fluorine bond (C-F). Each of these groups vibrates at a characteristic frequency, resulting in a unique spectral fingerprint. masterorganicchemistry.comlibretexts.orgmsu.edu

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2230 | Strong, Sharp |

| Alkene (C=C) | Stretch | 1620 - 1640 | Medium |

| Aromatic Ring (C=C) | Stretch | 1580 - 1610, 1480 - 1510 | Medium to Strong |

| Vinylic C-H | Stretch | 3020 - 3080 | Medium |

| Aromatic C-H | Stretch | 3010 - 3050 | Medium |

| Vinylic C-H (trans) | Out-of-plane bend | 960 - 980 | Strong |

| Aromatic C-H | Out-of-plane bend | 810 - 850 (para-disubstituted) | Strong |

| Carbon-Fluorine (C-F) | Stretch | 1210 - 1260 | Strong |

Note: The data in this table are predicted values based on standard IR correlation tables and analysis of similar molecular structures.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint for its identification and structural characterization. When applied to this compound, the resulting spectrum would display a series of bands corresponding to specific molecular vibrations.

Key vibrational modes expected for this compound would include:

C≡N Stretch: A strong, characteristic band typically appearing in the 2220-2240 cm⁻¹ region.

C=C Stretch: Vibrations from the vinyl group and the aromatic ring, expected in the 1600-1650 cm⁻¹ region.

C-F Stretch: A band associated with the carbon-fluorine bond, typically found in the 1000-1400 cm⁻¹ range.

Aromatic C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic ring protons.

A detailed analysis, often supported by Density Functional Theory (DFT) calculations, would allow for the precise assignment of each observed Raman band to a specific vibrational mode of the molecule. This analysis provides insight into the molecule's symmetry and the electronic effects of the fluorine and nitrile substituents on the conjugated system. Despite the utility of this technique, specific experimental Raman spectral data and detailed vibrational assignments for this compound are not prominently available in the reviewed scientific literature.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₉H₆FN), electron ionization mass spectrometry (EI-MS) would provide the mass of the molecular ion and reveal characteristic fragmentation patterns crucial for structural confirmation.

Upon ionization, the this compound molecule would form a molecular ion (M•+). The theoretical exact mass of this ion is approximately 147.05 Da. The mass spectrum would display this molecular ion peak, and its m/z value would confirm the molecular weight.

The energetically unstable molecular ion would then undergo fragmentation, breaking into smaller, more stable charged fragments. The analysis of these fragments helps to piece together the molecule's structure. Predicted fragmentation data for this compound suggests several key adducts and fragments that would be observed:

[M+H]⁺: 148.05571 m/z

[M+Na]⁺: 170.03765 m/z

[M-H]⁻: 146.04115 m/z

Common fragmentation pathways for similar aromatic compounds often involve the loss of small neutral molecules or radicals. For this compound, potential fragmentation could include the loss of HCN (27 Da) or HF (20 Da), leading to significant fragment ions. The most intense peak in the spectrum is known as the base peak, which corresponds to the most stable fragment ion formed. While predicted data is available, detailed experimental mass spectra and a formal analysis of the fragmentation pathways for this compound are not extensively documented in scientific literature.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]⁺ | 148.05571 |

| [M+Na]⁺ | 170.03765 |

| [M-H]⁻ | 146.04115 |

| [M+NH₄]⁺ | 165.08225 |

| [M+K]⁺ | 186.01159 |

Data is based on predictions and not from experimental measurements.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The part of a molecule responsible for this absorption is called a chromophore. In this compound, the chromophore is the entire conjugated system, which includes the fluorinated benzene (B151609) ring, the vinyl group, and the nitrile group.

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π → π* electronic transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extent of conjugation in the molecule significantly influences the wavelength of maximum absorbance (λmax). For substituted styrenes, these transitions typically occur in the UV region.

The fluorine substituent, being an auxochrome, would likely cause a shift in the λmax compared to the unsubstituted cinnamonitrile (B126248). This shift, which could be bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength), provides insight into the electronic effects of the substituent on the chromophore. However, specific experimental UV-Vis absorption spectra, including the λmax values and molar absorptivity coefficients for this compound, are not readily found in the surveyed literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure of this compound, including its conformation, bond lengths, bond angles, and the nature of its intermolecular interactions in the solid state.

Determination of Molecular Conformation and Dihedral Angles

A crystal structure analysis of this compound would reveal its preferred conformation in the solid state. Key parameters include the dihedral angles that define the orientation of the fluorophenyl ring relative to the vinyl nitrile group. These angles would indicate the degree of planarity of the molecule, which has significant implications for the efficiency of π-orbital overlap and conjugation. The planarity is often a balance between steric hindrance and the energetic favorability of an extended conjugated system.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of this compound molecules in a crystal lattice is governed by various intermolecular forces. Given its structure, several types of interactions would be anticipated:

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions, which are a significant cohesive force in the crystals of many aromatic compounds. The presence of the electron-withdrawing fluorine atom can influence the nature of these interactions.

C-H···N Interactions: Weak hydrogen bonds between the hydrogen atoms of the vinyl group or the aromatic ring and the nitrogen atom of the nitrile group are expected to play a role in the crystal packing.

C-H···F Interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor are also possible.

The analysis would quantify the distances and geometries of these interactions, providing a complete picture of the solid-state architecture.

Crystallographic Refinement Procedures and Data Interpretation

The successful determination of a crystal structure involves several steps. After obtaining suitable crystals, X-ray diffraction data is collected. This data is then used to solve the structure, often using direct methods or Patterson techniques. The initial structural model is then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.

The final crystallographic data would be presented in a standardized format, including:

Crystal System and Space Group: (e.g., Monoclinic, P2₁/c)

Unit Cell Dimensions: (a, b, c, α, β, γ)

Final R-factor and Goodness-of-Fit (GooF): These values indicate the quality of the final refined structure.

Despite the power of this technique, a published crystal structure with detailed crystallographic data for this compound could not be located in the primary scientific literature or crystallographic databases.

Investigation of 4 Fluorocinnamonitrile Derivatives in Medicinal Chemistry Research

Design and Synthesis of Novel Pharmacophores from 4-Fluorocinnamonitrile

The strategic design of novel pharmacophores derived from this compound often begins with the core structure, which consists of a benzene (B151609) ring, an alkene double bond, and an acrylic acid functional group. mdpi.com This scaffold allows for modifications at several key positions to enhance biological efficacy. mdpi.com Synthetic strategies frequently employ foundational chemical reactions to build complexity and introduce desired functional groups.

One common synthetic route is the Knoevenagel condensation, which is used to create the cinnamic acid backbone. nih.govnih.gov For example, fluorinated hexahydroquinoline-3-carbonitrile derivatives have been synthesized, highlighting the role of fluorine in modulating the pharmacokinetic and pharmacodynamic profiles of potential cytotoxic agents. nih.gov The synthesis process for these complex molecules is multi-step and involves the careful characterization of intermediates and final products using techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry. nih.gov

The design process is often guided by the goal of creating compounds that can interact with specific biological targets. For instance, the development of inhibitors for oncogenic protein kinases has been a significant area of focus for derivatives of the broader cinnamic acid class. nih.govresearchgate.netresearchgate.net The introduction of fluorine, as in this compound, is a strategic choice to enhance properties like metabolic stability and binding affinity.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Understanding the relationship between a molecule's structure and its biological activity is crucial for optimizing lead compounds. SAR studies on this compound derivatives have provided valuable insights into the chemical features that govern their therapeutic potential.

The biological activity of cinnamic acid derivatives can be significantly altered by even subtle chemical modifications. nih.govresearchgate.net The nature and position of substituents on the core scaffold play a critical role in determining the potency and selectivity of these compounds. mdpi.com

For example, in a series of coumarin (B35378) derivatives, the addition of alkyl groups at the C3 position of 7,8-dihydroxycoumarins was found to be the most effective modification for cytotoxic activity against various cancer cell lines. nih.gov Specifically, a derivative with an n-decyl chain at this position showed the highest potency. nih.gov Similarly, the introduction of bromine was also found to confer reasonable cytotoxic activities. nih.gov

In the context of choline (B1196258) kinase inhibitors, the point of attachment of the linker to a 3-aminophenol (B1664112) head group significantly impacted both enzymatic inhibition and antiproliferative activity. mdpi.com Compounds where the linker was connected through a nitrogen atom showed better inhibitory results against the enzyme, while those connected through an oxygen atom were better antiproliferative agents in cell-based assays. mdpi.com This highlights that the optimal structure for enzymatic inhibition may not always directly translate to the best cellular activity, where factors like cell permeability come into play.

Studies on various quinone derivatives have also shown that the core ring structure (e.g., naphthoquinone vs. anthraquinone) and the nature of substituents are key determinants of their cytotoxic effects on breast cancer cells. nih.gov

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). In the context of this compound derivatives, lipophilicity has been studied as a key factor influencing their antitumor activity.

Generally, it is expected that increased lipophilicity can lead to better cell membrane penetration and, consequently, higher intracellular concentrations of a drug. However, the relationship is not always linear. In a study of simple cinnamic acids, compounds with higher lipophilicity showed a better response in anti-lipid peroxidation assays. nih.gov Conversely, for lipoxygenase (LOX) inhibition, highly lipophilic compounds were found to be less active than their less lipophilic counterparts, suggesting that an optimal range of lipophilicity exists for certain biological targets. nih.govnih.gov

In the development of neuroprotective antioxidants from the cinnamic acid scaffold, chemical modifications were specifically introduced to increase lipophilicity, which generally led to increased antioxidant activity. rsc.org For a series of fluorine-containing hexahydroquinoline-3-carbonitrile derivatives, docking studies suggested that enhanced lipophilic interactions, due to the presence of fluorine, contributed to their cytotoxic effects. nih.gov

| Compound Class | Observation | Biological Activity |

|---|---|---|

| Cinnamic Acids | Higher lipophilicity led to higher anti-lipid peroxidation response. | Antioxidant |

| Cinnamic Acids | Highly lipophilic compounds were less active LOX inhibitors. | Anti-inflammatory |

| Hydroxycinnamic Acid Derivatives | Increased lipophilicity generally led to increased antioxidant activity. | Neuroprotective |

| Fluorinated Hexahydroquinoline-3-carbonitriles | Enhanced lipophilic interactions contributed to cytotoxicity. | Anticancer |

Evaluation of Biological Activities

The ultimate goal of designing and synthesizing novel this compound derivatives is to identify compounds with potent and selective biological activities that can be developed into new therapies. The evaluation of these compounds involves a range of in vitro assays.

A primary focus of research on this compound derivatives has been their potential as anticancer agents. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.

For instance, fluorinated isatin (B1672199) derivatives have been tested against various tumor cell lines, with some compounds showing moderate activity. mdpi.com Notably, derivatives containing an ortho-substituted benzyl (B1604629) fragment with fluorine and/or chlorine atoms demonstrated the highest activity, and in one case, the cytotoxicity was 2.0 times higher than the reference drug 5-fluorouracil. mdpi.com

In another study, new acetoxycoumarin derivatives were evaluated for their cytotoxic activity in A549 lung cancer and CRL 1548 liver cancer cell lines. nih.gov One compound, 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate (B1210297), exhibited the highest cytotoxicity in all tested cell lines, with LD50 values of 48.1 µM in A549 cells and 45.1 µM in CRL 1548 cells after 48 hours of treatment. nih.gov

The antiproliferative activity of cinnamic acid derivatives has also been assessed against a range of cancer cell lines including HT-29 (colon), A-549 (lung), OAW-42 (ovarian), MDA-MB-231 (breast), and HeLa (cervical). nih.govnih.gov While many compounds showed low antitumor activity, specific derivatives demonstrated more promising results. nih.govnih.gov

| Compound/Derivative Class | Cell Line | Activity (IC50/LD50) |

|---|---|---|

| 7,8-DHMC with n-decyl at C3 | K562 (Leukemia) | 42.4 µM |

| 7,8-DHMC with n-decyl at C3 | LS180 (Colon Adenocarcinoma) | 25.2 µM |

| 7,8-DHMC with n-decyl at C3 | MCF-7 (Breast Adenocarcinoma) | 25.1 µM |

| 6-bromo-4-bromomethyl-7-hydroxycoumarin | K562, LS180, MCF-7 | 32.7-45.8 µM |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | A549 (Lung Cancer) | 48.1 µM |

| 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | CRL 1548 (Liver Cancer) | 45.1 µM |

| Fluorinated Hexahydroquinoline-3-carbonitrile (Compound 6i) | Ishikawa (Endometrial Cancer) | GI50 of 7.2 µM |

| Fluorinated Hexahydroquinoline-3-carbonitrile (Compound 6o) | HT-29 (Colon Cancer) | IC50 of 9.39 µM |

| Fluorinated Hexahydroquinoline-3-carbonitrile (Compound 6o) | HCT-116 (Colon Cancer) | IC50 of 13.54 µM |

| Fluorinated Hexahydroquinoline-3-carbonitrile (Compound 6l) | Caco-2 (Colon Cancer) | IC50 of 9.66 µM |

Protein kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development. nih.govresearchgate.netresearchgate.net Cinnamic acid and its derivatives have been extensively studied as inhibitors of these oncogenic protein kinases. nih.govresearchgate.netresearchgate.net

The cinnamoyl scaffold has inspired the design of numerous synthetic and semisynthetic protein kinase inhibitors. nih.govresearchgate.netresearchgate.net These inhibitors can act through various mechanisms, including ATP-competitive, bisubstrate-competitive, mixed-competitive, and non-competitive inhibition. nih.govresearchgate.netresearchgate.net The selectivity of these inhibitors for specific kinases is often influenced by subtle chemical modifications to the core structure. nih.govresearchgate.netresearchgate.net

The range of protein kinases reported to be affected by cinnamic acid derivatives is broad and includes both tyrosine-specific and serine/threonine-specific kinases such as EGFR, HER2, BCR-ABL, JAK2, and CK2. researchgate.net This demonstrates the potential of the this compound scaffold to be adapted for the development of targeted kinase inhibitors for cancer therapy.

Mechanisms of Action (e.g., Tubulin Polymerization Disruption, Cell Cycle Arrest)

Derivatives based on the fluorinated cinnamonitrile (B126248) and related chalcone (B49325) structures have demonstrated potent anticancer activity, primarily through the disruption of critical cellular processes like microtubule dynamics and cell cycle progression.

Tubulin Polymerization Disruption

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for anticancer drugs. Several fluorinated derivatives structurally related to this compound, such as fluorinated chalcones and combretastatin (B1194345) analogues, have been identified as potent tubulin polymerization inhibitors. nih.gov These agents often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules. nih.govnih.gov

Research on α-fluorinated chalcones has shown they effectively inhibit tubulin polymerization in vitro. nih.gov One particularly potent chalcone derivative, 4c , was found to bind to the colchicine site, leading to the disruption of cellular microtubule networks. nih.gov Similarly, various chalcone-like compounds have been shown to inhibit tubulin polymerization with IC50 values often in the low micromolar or even nanomolar range, demonstrating their potential as vascular disrupting agents that can selectively shut down tumor blood flow. nih.gov The introduction of fluorine is often a key design element in these analogues to enhance their biological activity. nih.gov

Cell Cycle Arrest

By disrupting microtubule function, these compounds effectively halt the cell cycle, typically at the G2/M phase, which is the stage of mitosis where a functional mitotic spindle is required. Flow cytometry analysis has confirmed that treatment with fluorinated chalcones leads to a significant accumulation of cells in the G2/M phase. nih.govnih.gov For instance, chalcone 4c was observed to arrest MGC-803 cancer cells in the G2/M phase in a concentration-dependent manner. nih.gov This arrest is often accompanied by changes in the expression levels of key cell cycle regulatory proteins, such as a decrease in Cyclin B1 and the phosphorylation of Cdc2. nih.gov

However, G2/M is not the exclusive point of action. Certain p-fluorocinnamide derivatives have been found to arrest the cell cycle of HepG2 liver cancer cells at the G1 phase. nih.govresearchgate.net This G1 arrest prevents the cell from entering the DNA synthesis (S) phase, representing an alternative pathway to inhibiting cancer cell proliferation. Other studies on different chalcone derivatives have also reported cell cycle arrest at the G0/G1 phase, indicating that the precise mechanism can be influenced by the specific structural modifications of the molecule. nih.gov A synthetic coumarin derivative containing a 4-fluorophenyl group was also shown to cause cell cycle arrest at the G0/G1 phase. nih.gov

| Compound Class | Specific Derivative Example | Primary Mechanism | Effect on Cell Cycle | Target Cancer Cell Line(s) | Reference(s) |

| α-Fluorinated Chalcone | Chalcone 4c | Tubulin Polymerization Inhibition (Colchicine Site) | G2/M Arrest | MGC-803 | nih.gov |

| p-Fluorocinnamide | Imidazolone derivative 6 | EGFR Inhibition | G1 Arrest | HepG2 | nih.govresearchgate.net |

| Chalcone-pyrazole hybrid | Compound 31 | Not specified | G2/M Arrest | HCC cell lines | nih.gov |

| 4-Fluorophenyl Coumarin | 4-FPAC | Not specified | G0/G1 Arrest | A549 | nih.gov |

Antioxidant and Antimicrobial Properties of Derivatives

Beyond their anti-cancer applications, derivatives of the core cinnamonitrile structure exhibit a promising spectrum of antioxidant and antimicrobial activities.

Antioxidant Properties

Cinnamic acid and its derivatives are known to possess antioxidant capabilities, largely attributed to their phenolic hydroxyl groups which can scavenge free radicals. acs.org Theoretical studies on fluorinated derivatives of ferulic acid, a structurally related compound, suggest that fluorination can alter stability and solubility, potentially improving its pharmacological activity as an antioxidant. nih.gov While many derivatives show weaker antioxidant activity in homogenous polar mediums compared to their parent phenolic acids, their efficacy can be significantly higher in emulsion systems. scienceandtechnology.com.vn The antioxidant action is often evaluated through their ability to scavenge radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and inhibit lipid peroxidation. acs.orgresearchgate.net

Antimicrobial Properties

The antimicrobial potential of cinnamic acid derivatives has been well-documented. Esters derived from 4-chlorocinnamic acid, a close structural analogue to this compound, have demonstrated bioactivity against various microbial strains, including Candida albicans, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov In one study, methoxyethyl 4-chlorocinnamate and perillyl 4-chlorocinnamate were identified as particularly potent antifungal agents. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the enzyme 14α-demethylase, a key component in fungal cell membrane synthesis. nih.gov Furthermore, N–(sulfonyl)cinnamamide derivatives have shown significant activity against Staphylococcus and Enterococcus species, with some compounds effectively inhibiting the formation of bacterial biofilms. researchgate.net The presence of halogen atoms, including fluorine and chlorine, on the aromatic ring is often a critical factor influencing the antimicrobial properties of these compounds. unilag.edu.ng

| Compound Class | Test Organism(s) | Observed Activity | Potential Mechanism | Reference(s) |

| 4-Chlorocinnamic Acid Esters | Candida species, S. aureus, P. aeruginosa | Antifungal & Antibacterial | Inhibition of 14α-demethylase | nih.gov |

| N-Sulfonylcinnamamides | Staphylococcus spp., Enterococcus spp. | Antibacterial, Biofilm Inhibition | Not specified | researchgate.net |

| Cinnamic Acid Derivatives | General | Antioxidant (Radical Scavenging) | Free radical scavenging | acs.org |

| Fluorinated Ferulic Acid | Theoretical model | Enhanced Antioxidant Potential | Altered stability and solubility | nih.gov |

Development of Fluorinated Candidates for Drug Discovery

The deliberate incorporation of fluorine into drug candidates is a highly successful and widely used strategy in medicinal chemistry. mdpi.com Fluorine's unique properties—small size, high electronegativity, and its ability to form strong bonds with carbon—can profoundly and beneficially alter the pharmacological profile of a molecule. nih.gov Approximately 20% of all commercial pharmaceuticals are fluoro-pharmaceuticals, a testament to the utility of this approach. mdpi.com

Introducing fluorine can enhance a range of critical drug-like properties, including:

Metabolic Stability: The strength of the carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.

Binding Affinity: Fluorine can alter the electronic properties of a molecule, leading to stronger interactions with its biological target.

Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by adding fluorine, which can improve its ability to cross cell membranes.

pKa Modification: The acidity or basicity of nearby functional groups can be adjusted, affecting the molecule's ionization state and solubility. mdpi.com

The success of fluorinated drugs is evident across numerous therapeutic areas, from anticancer agents like 5-Fluorouracil to blockbuster drugs for other conditions. unilag.edu.ng The development of candidates from the this compound scaffold fits squarely within this established paradigm. The promising anticancer, antioxidant, and antimicrobial activities of its derivatives highlight the potential of this core structure. By leveraging the known benefits of fluorination, researchers can systematically modify this compound to optimize its potency, selectivity, and pharmacokinetic properties, paving the way for the discovery of novel and effective therapeutic agents. nih.govtandfonline.com

Exploration of 4 Fluorocinnamonitrile in Materials Science and Agrochemical Research

Precursors for Advanced Materials with Specific Electronic Properties

4-Fluorocinnamonitrile is recognized as a versatile intermediate in the synthesis of various organic compounds, including those with potential applications in materials science. lookchem.com The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, which is a key consideration in the design of advanced materials. researchgate.net In the realm of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs), the performance of the materials is a critical factor. rsc.orgrsc.org

The development of novel organic semiconductors and materials for applications like flat-panel displays and solid-state lighting is an active area of research. nih.gov While the synthesis of fluorene-based emitting materials and other organic semiconductors for OLEDs has been explored, specific examples detailing the use of this compound as a direct precursor in the synthesis of these advanced materials are not extensively documented in publicly available research. tci-thaijo.org However, its chemical structure, featuring a fluorinated aromatic ring and a nitrile group, suggests its potential as a building block for creating more complex molecules with tailored electronic characteristics. The electron-withdrawing nature of both the fluorine atom and the nitrile group can influence the electronic distribution within a larger conjugated system, a critical factor for materials used in electronic devices.

Interactive Table: Potential Applications of Fluorinated Compounds in Electronic Materials

| Application Area | Desired Properties | Potential Role of Fluorinated Intermediates |

| Organic Light-Emitting Diodes (OLEDs) | High efficiency, stability, specific emission colors | Tuning of energy levels, improved charge transport |

| Organic Semiconductors | High charge carrier mobility, stability | Modification of molecular packing, enhanced electron affinity |

| Nonlinear Optical (NLO) Materials | Large second-order optical nonlinearities | Creation of non-centrosymmetric structures, enhanced hyperpolarizability |

Intermediates in the Synthesis of Agrochemical Compounds

The introduction of fluorine into agrochemical structures is a well-established strategy for enhancing their biological activity and metabolic stability. researchgate.netnih.gov Organofluorine compounds are prevalent in a significant portion of commercialized pesticides. nih.gov this compound is identified as an intermediate in the production of agrochemicals, contributing to the development of crop protection agents. lookchem.com

The synthesis of novel diamide (B1670390) compounds with insecticidal and fungicidal properties, often containing polyfluorinated phenyl groups, highlights the importance of fluorinated intermediates in this field. mdpi.com The development of new pesticides is driven by the need to overcome resistance and improve environmental profiles. While the general utility of fluorinated building blocks is clear, specific, publicly documented synthesis routes for commercial agrochemicals that explicitly start from or involve this compound as an intermediate are not readily found in the examined literature. However, its structure is consistent with moieties found in various modern pesticides. The nitrile group can be a precursor to other functional groups, and the fluorinated phenyl ring is a common feature in many active ingredients.

Interactive Table: Classes of Agrochemicals and the Role of Fluorine

| Agrochemical Class | Mode of Action (Example) | Importance of Fluorine Substitution |

| Insecticides | Nerve agents, growth regulators | Enhanced binding to target sites, increased metabolic stability |

| Fungicides | Respiration inhibitors, sterol biosynthesis inhibitors | Improved efficacy, broader spectrum of activity |

| Herbicides | Enzyme inhibitors, disruption of cell growth | Increased potency, altered soil mobility |

Applications in Dye and Fragrance/Flavor Industries as Research Reagents

This compound is also noted for its role as a precursor in the synthesis of dyes and as a building block in the creation of fragrances and flavors. lookchem.com In the dye industry, intermediates are crucial for constructing complex chromophores that impart specific colors to textiles and other materials. The fragrance and flavor industry relies on a wide array of organic molecules to create unique scents and tastes. chemicalbull.com

The synthesis of perfumes is a blend of art and science, utilizing both natural and synthetic aroma chemicals. chemicalbull.com While there is a continuous search for new molecules to expand the perfumer's palette, specific examples of commercial fragrances or flavors derived from this compound are not detailed in the available research. Similarly, in the dye industry, while the synthesis of various dye classes is well-documented, the specific use of this compound as a research reagent or intermediate for commercially significant dyes is not explicitly detailed in the surveyed literature. Its potential lies in its reactivity, allowing for its incorporation into larger molecular frameworks to potentially influence color, fastness, and other properties of a dye, or the olfactory characteristics of a fragrance molecule.

Interactive Table: Compound Classes and Potential Applications

| Industry | Compound Class | Potential Application of this compound |

| Dye | Azo Dyes, Disperse Dyes | Intermediate for synthesizing chromophores |

| Fragrance | Aldehydes, Esters, Nitriles | Building block for molecules with specific scent profiles |

| Flavor | Various organic molecules | Precursor for compounds with desired taste characteristics |

Computational and Theoretical Studies on 4 Fluorocinnamonitrile Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net These ab initio methods solve approximations of the Schrödinger equation to determine a molecule's energetic and electronic properties from first principles. lsu.edu

For 4-Fluorocinnamonitrile, such calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. lsu.edu From this optimized structure, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the nitrile group and the fluorine atom due to their high electronegativity, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict how it will behave in chemical reactions. nih.gov

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron; related to ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron; related to electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A primary indicator of chemical reactivity, stability, and electronic excitation energy. |

| MEP Map | A 3D plot of the electrostatic potential on the electron density surface. | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. |

| Global Reactivity Descriptors | Indices like chemical hardness, softness, and electronegativity. | Quantifies the overall reactivity profile of the molecule. |

Molecular Docking and Drug Design Simulations for Derived Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.netnih.gov This method is fundamental in structure-based drug design for screening virtual libraries of compounds and predicting their binding affinity and mode of action.

While studies focusing specifically on this compound are not prevalent, the scaffold is a candidate for derivatization in drug discovery programs. Derivatives of this compound could be designed and then virtually screened against various protein targets. For instance, fluorine-containing hexahydroquinoline-3-carbonitrile derivatives have been synthesized and evaluated for their cytotoxic effects, with molecular docking used to rationalize their activity against the anti-apoptotic protein Mcl-1. nih.gov

The docking process involves preparing the 3D structures of both the ligand (the derivative) and the target protein. frontiersin.org The ligand is then placed in the binding site of the protein, and a scoring function is used to estimate the binding affinity, often reported as a binding energy in kcal/mol. nih.gov Lower binding energies typically indicate more favorable interactions.

Analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which stabilize the ligand-protein complex. For example, in a simulation, the nitrile group of a this compound derivative could act as a hydrogen bond acceptor, while the fluorophenyl ring could engage in hydrophobic or pi-stacking interactions within the protein's active site. These computational insights guide the synthesis of new derivatives with improved potency and selectivity. nih.gov

Table 2: Example of Molecular Docking Results for Hypothetical this compound Derivatives

| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interactions |

| Derivative A | Kinase X | -9.5 | Hydrogen bond with ASP-150, Pi-pi stacking with PHE-80 |

| Derivative B | Protease Y | -8.2 | Hydrophobic interactions with LEU-25, VAL-40 |